[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468414
InChI: InChI=1S/C10H21N3/c1-12(9-2-3-9)10-4-6-13(8-10)7-5-11/h9-10H,2-8,11H2,1H3/t10-/m0/s1
SMILES: CN(C1CC1)C2CCN(C2)CCN
Molecular Formula: C10H21N3
Molecular Weight: 183.29 g/mol

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine

CAS No.:

Cat. No.: VC13468414

Molecular Formula: C10H21N3

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine -

Specification

Molecular Formula C10H21N3
Molecular Weight 183.29 g/mol
IUPAC Name (3S)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C10H21N3/c1-12(9-2-3-9)10-4-6-13(8-10)7-5-11/h9-10H,2-8,11H2,1H3/t10-/m0/s1
Standard InChI Key FQHUDAMSPCCRRJ-JTQLQIEISA-N
Isomeric SMILES CN([C@H]1CCN(C1)CCN)C2CC2
SMILES CN(C1CC1)C2CCN(C2)CCN
Canonical SMILES CN(C1CC1)C2CCN(C2)CCN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of chiral pyrrolidine derivatives, with the (S)-configuration at the pyrrolidine C3 position being critical for its stereochemical properties . Its molecular formula (C10H21N3) and weight (183.29 g/mol) reflect a compact yet functionalized structure optimized for molecular interactions. Key structural elements include:

Structural ComponentRole
Pyrrolidine ring (S-configuration)Provides rigidity and chiral environment for receptor binding
Cyclopropylmethyl groupEnhances metabolic stability and modulates lipophilicity
Aminoethyl side chainFacilitates hydrogen bonding and solubility in polar media

The IUPAC name (3S)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpyrrolidin-3-amine precisely defines its stereochemistry and substitution pattern.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically employs a multi-step approach:

  • Pyrrolidine Functionalization: Introduction of the aminoethyl group via nucleophilic substitution of 1-(2-chloroethyl)pyrrolidine with ammonia .

  • Cyclopropylmethylation: Reaction with cyclopropylmethyl halides under basic conditions (e.g., K2CO3 in acetonitrile) .

  • Chiral Resolution: Separation of enantiomers using chiral stationary phase chromatography or enzymatic resolution .

A representative procedure from VulcanChem achieves 88% yield using HATU-mediated coupling in DMF, followed by chiral HPLC purification.

Process Optimization

Critical parameters influencing yield and purity:

ParameterOptimal RangeImpact
Reaction Temperature0–25°CMinimizes racemization
Solvent SystemTHF/MeOH (1:1)Enhances nucleophilicity of amino groups
Catalytic SystemPd(OAc)2/XantphosEnables Buchwald-Hartwig amination

Industrial-scale production faces challenges in maintaining enantiomeric excess (>99% ee), necessitating stringent quality control .

Physicochemical Properties

Experimental and predicted data reveal distinct characteristics:

PropertyValueMethodSource
Boiling Point275.5±8.0°C (predicted)QSPR modeling
Density1.04±0.1 g/cm³Computational prediction
pKa9.62±0.10Potentiometric titration
LogP1.78HPLC retention time analysis
Aqueous Solubility34 mg/mL (pH 7.4)Shake-flask method

The compound exhibits amphiphilic behavior, with sufficient solubility for formulation while retaining membrane permeability.

Biological Activity and Applications

Material Science Applications

The cyclopropyl group’s ring strain enables:

  • Polymer Crosslinking: Enhances thermostability in epoxy resins .

  • Ligand Design: Serves as a constrained spacer in metal-organic frameworks .

HazardPrecaution
Skin IrritationUse nitrile gloves (ASTM D6978)
Respiratory SensitizationProcess under fume hood (≥0.5 m/s flow)
Environmental PersistenceAvoid aqueous discharge without treatment

Thermal decomposition above 300°C may release toxic nitriles and amines .

SupplierPurityPrice (1g)Storage
Crysdot97%$1,499-20°C under argon
VulcanChem>99% ee$2,150Desiccated, 4°C
Ambeed95%$980Room temperature

The 300% price variance reflects differences in enantiomeric purity and GMP certification .

Future Research Directions

  • Mechanistic Studies: Elucidate binding modes with bacterial topoisomerases .

  • Formulation Development: Nanoemulsion systems for enhanced bioavailability .

  • Green Chemistry: Catalytic asymmetric synthesis using engineered transaminases .

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